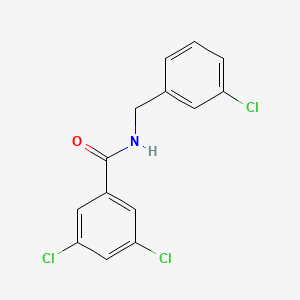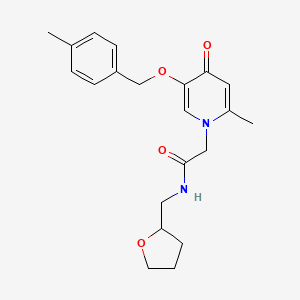![molecular formula C14H11ClN2 B2983005 1-[(3-Chlorophenyl)methyl]benzimidazole CAS No. 838880-77-6](/img/structure/B2983005.png)
1-[(3-Chlorophenyl)methyl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 3-chlorophenylmethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .
Biochemische Analyse
Biochemical Properties
Benzimidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
Benzimidazole derivatives have been shown to exhibit dose-dependent effects in animal models .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(3-Chlorophenyl)methyl]benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Chlorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Benzimidazole oxides.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chlorophenyl)methyl]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to interact with nucleic acids and proteins.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Vergleich Mit ähnlichen Verbindungen
1-Methylbenzimidazole: Similar in structure but lacks the 3-chlorophenylmethyl group.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring, offering different biological activities.
Uniqueness: 1-[(3-Chlorophenyl)methyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIRANSSQXDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)
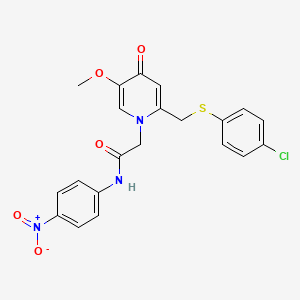
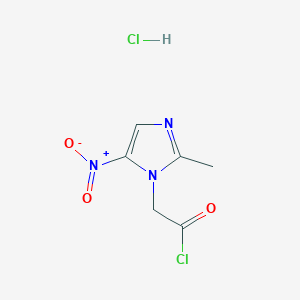
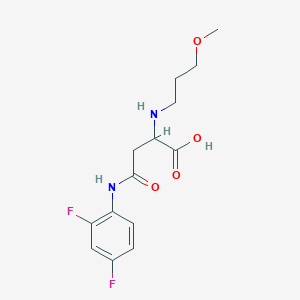

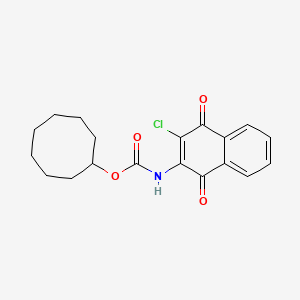
![N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2982930.png)
![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B2982931.png)
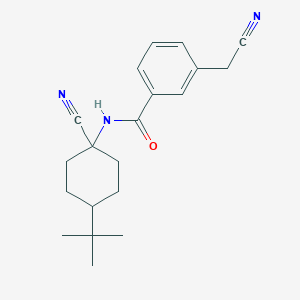
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)
